n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Descripción

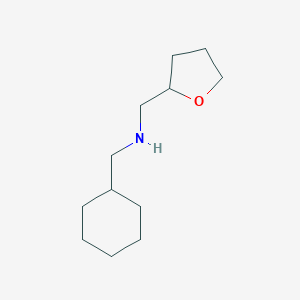

N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is a secondary amine featuring a cyclohexylmethyl group and a tetrahydrofuran-2-ylmethyl substituent attached to a central nitrogen atom. The compound’s molecular formula is inferred as C₁₂H₂₁NO (based on nomenclature and analogs in and ), with a molecular weight of approximately 195.3 g/mol. Its structural rigidity from the cyclohexane and tetrahydrofuran rings may influence physicochemical properties, such as solubility and bioavailability, though specific data are unavailable in the evidence .

Propiedades

IUPAC Name |

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMLUSPSOHJPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389791 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356540-19-7 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a cyclohexylmethyl group and a tetrahydro-2-furanyl moiety attached to a methanamine backbone. The structural characteristics of this compound suggest potential interactions with various biological targets.

Research indicates that compounds with similar structures may interact with several biological pathways:

- Wnt Signaling Pathway : Compounds that mimic alpha-helices can influence the Wnt signaling pathway, which is crucial for cell growth and oncogenesis. This pathway's modulation is essential for developing therapeutic agents against cancer .

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as urease, which plays a role in various pathological conditions including infections caused by Helicobacter pylori .

Cytotoxicity and Antimicrobial Activity

A study examining the cytotoxic effects of various compounds found that derivatives similar to this compound displayed significant tumor cell-specific cytotoxicity. For instance, 3-formylchromone derivatives exhibited selective cytotoxicity against tumor cells without affecting normal cells .

Inhibition Studies

Research has demonstrated that certain derivatives can effectively inhibit urease activity, which is critical in treating infections like those caused by Helicobacter pylori. These findings suggest that this compound could potentially serve as a lead compound in developing new antimicrobial agents .

Data Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Aplicaciones Científicas De Investigación

The compound n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in different fields.

Structure

- Chemical Formula : CHN

- CAS Number : 356540-19-7

This compound features a cyclohexylmethyl group attached to a tetrahydro-2-furanyl moiety, contributing to its unique chemical properties.

Pharmaceutical Development

This compound is being studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology and oncology.

Case Study: Cancer Treatment

Research indicates that compounds similar to this compound can act as alpha-helix mimetics , potentially inhibiting pathways associated with cancer progression, such as the Wnt signaling pathway. This pathway is crucial in regulating cell growth and differentiation, making it a target for cancer therapies .

Neuropharmacology

The compound may also exhibit properties that affect neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Research Findings

Studies have shown that derivatives of this compound can modulate receptor activity, which may provide therapeutic effects in conditions such as depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Used as an intermediate for creating pharmaceuticals |

| Material Science | Potential use in developing advanced materials |

| Agrochemicals | Investigated for its efficacy in pesticide formulations |

Análisis De Reacciones Químicas

Table 1: Synthetic Routes for Analogous Amines

-

Key Insight : Chiral phosphoric acid (CPA) catalysts (e.g., C16 ) enable stereoselective transformations, such as cycloadditions or protonation-driven axial-to-central chirality transfer .

Functionalization via Alkylation/Acylation

The secondary amine group is susceptible to alkylation or acylation under standard conditions.

Table 2: Functionalization Reactions

| Substrate | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| N-Alkyl-THF-amine | Benzyl bromide, K₂CO₃ | N-Benzyl-THF-amine derivative | 89% yield | |

| THF-amine + acyl chloride | AcCl, Et₃N, CH₂Cl₂ | Amide derivatives | >95% conversion |

-

Mechanistic Note : Alkylation proceeds via SN2 nucleophilic substitution, while acylation involves amine attack on electrophilic carbonyl carbons .

Organocatalytic Reactions

The THF ring’s oxygen atom can participate in hydrogen bonding, enhancing catalytic activity in asymmetric syntheses.

Example Reaction:

-

CPA-Catalyzed Cycloaddition :

Coupling Reactions

Palladium-catalyzed cross-couplings may exploit the amine’s coordinating ability.

Table 3: Palladium-Mediated Couplings

Stability and Degradation Pathways

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Key Observations:

Structural Diversity :

- The target compound shares a cyclohexylmethyl group with 7b () and JM-S-3 (), which are associated with antimicrobial and ion channel modulation activities, respectively .

- The tetrahydrofuran-2-ylmethyl moiety is present in multiple analogs (e.g., and ), often linked to improved metabolic stability due to the oxygen heterocycle .

Biological Activity :

- JM-S-3 () demonstrates EC₅₀ values in the micromolar range for KCNQ2/Q3 potassium channel activation, a trait relevant to antiepileptic drug development. The target compound’s activity remains unexplored but may share mechanistic pathways due to structural similarities .

Toxicity Profiles :

- Compounds with tetrahydrofuran-2-ylmethyl groups (e.g., and ) exhibit acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), suggesting the target compound may require similar handling precautions .

Métodos De Preparación

Mechanism and Reaction Design

Reductive amination is a cornerstone strategy for secondary amine synthesis. For N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, this method involves condensing cyclohexanecarboxaldehyde with tetrahydrofurfurylamine to form an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH3CN) is preferred over sodium borohydride (NaBH4) due to its selectivity for imine reduction in aqueous or alcoholic media.

Reaction Conditions:

Optimization Strategies

The use of molecular sieves (3Å) enhances imine formation by absorbing water, shifting equilibrium toward the intermediate. Substituent effects: Electron-donating groups on the aldehyde (e.g., cyclohexyl) improve imine stability, while steric bulk may slow reaction kinetics.

Alkylation Methods

Nucleophilic Substitution

Alkylation of tetrahydrofurfurylamine with cyclohexylmethyl bromide under basic conditions provides a direct route.

Reaction Setup:

Side Reactions and Mitigation

Over-alkylation to tertiary amines is a key challenge. Strategies include:

-

Using a stoichiometric excess of tetrahydrofurfurylamine.

-

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Catalytic Hydrogenation of Imine Intermediates

Hydrogenation Protocol

Imines derived from cyclohexanecarboxaldehyde and tetrahydrofurfurylamine undergo hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 60–80 | 12–24 | High selectivity, mild conditions | Sensitive to moisture |

| Alkylation | 50–70 | 6–18 | Scalable, simple setup | Over-alkylation byproducts |

| Catalytic Hydrogenation | 70–85 | 4–8 | Clean reaction, recyclable catalysts | Requires specialized equipment |

Q & A

Basic: What synthetic methodologies are effective for preparing n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, and how can reaction yields be optimized?

The synthesis of structurally related cyclohexylmethyl- and tetrahydrofuran-containing amines typically involves reductive amination or nucleophilic substitution. For example, derivatives like N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine are synthesized via alkylation of cyclohexylmethylamine with halogenated intermediates under inert conditions (e.g., N₂ atmosphere), achieving yields of 21–34% . Optimization strategies include:

- Catalyst selection : Use of palladium or nickel catalysts for cross-coupling reactions.

- Temperature control : Maintaining reactions at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the amine product .

Advanced: How can quantum chemical calculations elucidate the adsorption behavior of this compound on metallic surfaces?

In corrosion inhibition studies, methanamine derivatives like BIFM and BIFP exhibit mixed-type inhibition via adsorption on steel surfaces, modeled using density functional theory (DFT). Key parameters include:

- Fukui indices : Identify reactive sites for electron donation/acceptance.

- Molecular electrostatic potential (MEP) : Visualize charge distribution to predict adsorption orientation.

- Langmuir isotherm validation : Computational results align with experimental adsorption free energy values (e.g., ΔG°ads ≈ −35 kJ/mol), confirming chemisorption dominance .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

1H/13C NMR and HRMS (High-Resolution Mass Spectrometry) are essential:

- NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.5–3.8 ppm (tetrahydrofuran O–CH₂), and δ 2.6–3.0 ppm (N–CH₂) confirm backbone structure .

- HRMS : Exact mass matching (e.g., [M+H]+ = calculated 280.2154 vs. observed 280.2150) ensures molecular formula accuracy .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of novel methanamine derivatives?

Discrepancies arise due to limited empirical data. A tiered approach is recommended:

In silico screening : Use tools like OECD QSAR Toolbox to predict acute toxicity (e.g., LD50).

In vitro assays : Assess cytotoxicity in human cell lines (e.g., HepG2) to validate predictions.

Ecotoxicity testing : Address data gaps (e.g., biodegradability, bioaccumulation) via OECD 301/302 protocols .

For example, Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine lacks ecotoxicological data, necessitating standardized testing .

Basic: What electrochemical methods are used to evaluate this compound’s corrosion inhibition efficacy?

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard:

- Tafel plots : Determine inhibition efficiency (e.g., 92% at 5 mM concentration) by comparing corrosion current densities (icorr) .

- Nyquist plots : Fit data to equivalent circuits to calculate charge-transfer resistance (Rct) and double-layer capacitance (Cdl) .

Advanced: What mechanistic insights can molecular dynamics (MD) simulations provide about this compound’s interaction with biological targets?

MD simulations reveal:

- Binding affinity : Free energy calculations (e.g., MM-PBSA) quantify interactions with enzyme active sites.

- Conformational stability : Root-mean-square deviation (RMSD) analyses track structural changes during ligand-receptor binding.

For example, BIFM shows stable binding to acetylcholinesterase over 100 ns simulations, correlating with experimental inhibition data .

Basic: How should researchers handle stability challenges during storage of this amine compound?

- Storage conditions : Argon atmosphere at −20°C to prevent oxidation.

- Stability monitoring : Periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to detect degradation products .

- Incompatible materials : Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced: How can adsorption isotherm models explain the surface coverage of this compound on nanomaterials?

The Langmuir isotherm is commonly applied:

- Equation : , where = surface coverage, = adsorption equilibrium constant.

- Interpretation : Linear regression of vs. confirms monolayer adsorption. For BIFM , ≈ 1.2 × 10⁴ L/mol indicates strong surface affinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : P95 respirators, nitrile gloves, and chemical-resistant aprons .

- Ventilation : Use fume hoods during synthesis to limit vapor exposure .

- First aid : Immediate eye irrigation with saline for 15 minutes upon contact .

Advanced: How does stereochemistry influence the biological activity of cyclohexylmethyl-substituted methanamines?

Stereoisomers exhibit divergent binding kinetics. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.